
Lercanidipine. (R)-
Übersicht
Beschreibung
Lercanidipine. (R)- is enantiomer of antihypertensive drugs Lercanidipine, that acts by blocking L-type calcium channels, allowing relaxation and opening of blood vessels.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Lercanidipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral vascular resistance. This mechanism results in decreased blood pressure without significantly affecting heart rate, distinguishing it from other calcium channel blockers.
Hypertension Management
Lercanidipine is indicated for the treatment of essential hypertension. Clinical trials have demonstrated its efficacy across various patient demographics, including the elderly and those with comorbid conditions.
- Efficacy Studies :
- A multicenter study involving 1,000 patients showed significant reductions in systolic and diastolic blood pressure with responder rates of 47% to 62% depending on the dosage .
- Long-term studies indicate sustained blood pressure control with low adverse event rates, particularly compared to other dihydropyridine calcium channel blockers like amlodipine .
Renal Protection
Lercanidipine exhibits nephroprotective properties, particularly in patients with diabetes and renal impairment. It has been shown to reduce microalbuminuria and improve creatinine clearance.
- Case Study : In spontaneously hypertensive rats, lercanidipine treatment resulted in decreased proteinuria and maintained plasma creatinine levels within normal ranges .
Cardiovascular Benefits
Beyond blood pressure control, lercanidipine may contribute to cardiovascular health by reducing left ventricular hypertrophy and having potential antiatherosclerotic effects.
- Research Findings : Studies suggest that lercanidipine can reduce oxidative stress and improve endothelial function, which are crucial for cardiovascular health .
Comparative Efficacy
The following table summarizes the comparative efficacy of lercanidipine against other antihypertensive agents:
Drug | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Responder Rate (%) |
---|---|---|---|
Lercanidipine (10 mg) | 11.0 | 10.4 | 47 |
Amlodipine (10 mg) | 9.0 | 8.0 | 40 |
Enalapril (10 mg) | 10.5 | 9.5 | 45 |
Tolerability Profile
Lercanidipine is generally well tolerated, with a lower incidence of peripheral edema compared to other dihydropyridine calcium channel blockers. This favorable tolerability makes it suitable for long-term management of hypertension.
Q & A
Basic Research Questions
Q. How can enantiomeric purity of (R)-lercanidipine be determined experimentally?
- Methodological Answer : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate and quantify enantiomers. Validate the method using standards of known purity and calculate enantiomeric excess (ee%) via peak area ratios. Confirm results with polarimetry or circular dichroism spectroscopy for cross-verification .
- Key Considerations : Ensure mobile phase compatibility with the chiral column and validate reproducibility under varying temperatures and pH conditions .
Q. What spectroscopic techniques are critical for characterizing (R)-lercanidipine’s molecular structure?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can identify functional groups, while X-ray crystallography may resolve stereochemical ambiguities .
- Key Considerations : For novel derivatives, provide full spectral data in supplementary materials, including coupling constants and crystallographic parameters .
Advanced Research Questions
Q. How can transdermal delivery systems for (R)-lercanidipine be optimized to enhance bioavailability?
- Methodological Answer : Design nanoemulsion-based gels using pseudo-ternary phase diagrams to identify optimal surfactant-co-surfactant ratios. Conduct ex vivo permeation studies (e.g., Franz diffusion cells with excised skin) to assess flux and retention. Validate in vivo efficacy via pharmacokinetic studies in animal models, comparing plasma concentration-time profiles to oral formulations .
- Key Considerations : Use dynamic light scattering (DLS) for droplet size analysis and zeta potential measurements to ensure colloidal stability. Address inter-subject variability by including at least n = 6 replicates .
Q. What experimental strategies resolve contradictions in pharmacokinetic data between (R)- and (S)-lercanidipine enantiomers?
- Methodological Answer : Perform stereoselective pharmacokinetic studies in preclinical models, administering racemic and enantiopure forms. Use LC-MS/MS for enantiomer-specific quantification. Apply mixed-effects modeling to account for metabolic interconversion or tissue-specific distribution differences. Cross-validate findings with in vitro CYP450 inhibition assays to identify enzyme-specific interactions .
- Key Considerations : Justify sample size using power analysis and report confidence intervals for AUC and Cmax comparisons .
Q. How should in vitro-in vivo correlation (IVIVC) studies be designed for (R)-lercanidipine formulations?
- Methodological Answer : Develop a Level A IVIVC by correlating dissolution profiles (e.g., USP apparatus) with in vivo absorption data. Use deconvolution methods to estimate in vivo input rates. Validate the model using two distinct formulations (e.g., immediate-release vs. sustained-release). Apply statistical tools like mean absolute prediction error (MAPE) to assess correlation validity .
- Key Considerations : Include dissolution media simulating gastrointestinal conditions (e.g., FaSSIF/FeSSIF) and account for food effects .
Q. Methodological Frameworks
- For Hypothesis Testing : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, ensure transdermal studies address ethical concerns in animal models .
- For Data Contradictions : Use Bradford Hill criteria (e.g., consistency, temporality) to assess causality in pharmacokinetic discrepancies .
Eigenschaften
CAS-Nummer |
185197-70-0 |
---|---|
Molekularformel |
C36H41N3O6 |
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m1/s1 |
InChI-Schlüssel |
ZDXUKAKRHYTAKV-MGBGTMOVSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Isomerische SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lercanidipine. (R)-; (-)-Lercanidipine; (R)-Lercanidipine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.